25-Desacetyl Rifampicin

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

25-Desacetyl rifampicin is the principal circulating active metabolite of rifampicin, exhibiting ~10-fold lower systemic exposure, delayed Tmax (3.8 h vs. 2.2 h), and 4-fold biliary excretion preference over parent drug. Its additive antimicrobial effect (FIC 0.5–1.25) and reduced PXR/CYP3A4 induction potency make it an essential independent reference standard—not a surrogate—for LC-MS/MS bioanalytical method validation, TDM assays, PK/PD modeling, and DDI liability assessment. Procure high-purity CRM for simultaneous quantification of parent and metabolite in plasma, bile, and urine matrices.

Molecular Formula C41H56N4O11
Molecular Weight 780.9 g/mol
Cat. No. B13720647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Desacetyl Rifampicin
Molecular FormulaC41H56N4O11
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
InChIKeyKUJZTIJOBQNKDR-ABEUPPPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Desacetyl Rifampicin: A Core Active Rifamycin Metabolite for TB Research and Pharmacokinetic Studies


25-Desacetyl rifampicin (also designated 25-O-desacetylrifampicin, desacetylrifampicin, or 25-dRIF; CAS 16783-99-6) is the primary in vivo active metabolite of the first-line anti-tuberculosis antibiotic rifampicin [1]. Rifampicin undergoes hepatic desacetylation, primarily by human arylacetamide deacetylase (AADAC), to yield this 25-deacetylated derivative, which is more polar than the parent drug and retains microbiological activity [2]. 25-Desacetyl rifampicin is the most abundant circulating rifamycin metabolite and contributes meaningfully to the overall in vivo antimicrobial effect during tuberculosis therapy [3].

Why 25-Desacetyl Rifampicin Cannot Be Approximated by Rifampicin Alone in PK/PD Modeling and Bioanalytical Workflows


25-Desacetyl rifampicin exhibits pharmacokinetic properties that are quantitatively distinct from rifampicin, including a one-order-of-magnitude lower systemic exposure (AUC), a significantly higher apparent oral clearance, and an extended time to maximum concentration (Tmax) that precludes simple proportional extrapolation from parent drug concentrations [1]. Its differential tissue disposition—specifically a four-fold preference for biliary excretion over urinary elimination relative to rifampicin—further mandates that bioanalytical methods and pharmacometric models account for the metabolite as an independent entity rather than as a surrogate for parent drug exposure [2]. Moreover, rifamycin metabolites display additive antimicrobial effects with their parent drugs without antagonism, underscoring that susceptibility testing limited to rifampicin alone provides an incomplete assessment of in vivo bactericidal activity [3].

Quantitative Differentiation of 25-Desacetyl Rifampicin: Head-to-Head PK and Antimicrobial Activity Evidence


AUC and Cmax: One Order of Magnitude Lower Systemic Exposure Than Rifampicin in Healthy Volunteers

In a crossover bioequivalence study of 23 healthy volunteers receiving single oral rifampicin doses, the systemic exposure (AUC) of 25-desacetyl rifampicin was approximately one order of magnitude lower than that of the parent drug rifampicin, with a better correlation observed between the two active entities (r = 0.66) [1]. The maximum plasma concentration (Cmax) of the metabolite was proportionally reduced, and the time to maximum concentration (Tmax) was significantly delayed (3.8 h for metabolite vs. 2.2 h for parent drug) [1].

Pharmacokinetics Bioequivalence Therapeutic Drug Monitoring

Oral Clearance: 9.3-Fold Higher Apparent Clearance of 25-Desacetyl Rifampicin in Asian Adults

Population pharmacokinetic modeling in healthy Asian adults estimated the apparent oral clearance of 25-desacetyl rifampicin at 95.8 L/h, compared to 10.3 L/h for rifampicin [1]. This represents an approximately 9.3-fold higher clearance rate for the metabolite, consistent with its more polar character and differential elimination pathways.

Population Pharmacokinetics Clearance Drug Metabolism

Differential Biliary Excretion: 4-Fold Higher Bile-to-Urine Transfer Rate Versus Rifampicin

Kinetic modeling of rifampicin disposition demonstrates opposite transfer behaviors between parent drug and metabolite. Rifampicin is transferred into urine at a rate three times higher than into bile. In contrast, 25-desacetyl rifampicin, being more polar, exhibits a rate of transfer into bile that is four times higher than that into urine [1].

Biliary Excretion Enterohepatic Circulation Disposition

Reduced PXR Activation and CYP3A4 Induction Potential Compared to Rifampicin

In luciferase reporter assays using a plasmid containing CYP3A4 response elements, 25-desacetyl rifampicin demonstrated lesser potency to transactivate CYP3A4 compared to the parent drug rifampicin [1]. Among tested rifampicin derivatives, 25-desacetyl rifampicin exhibited the lowest affinity toward the pregnane X receptor (PXR), the nuclear receptor responsible for CYP3A4 induction [2]. This reduced interaction profile was further supported by in silico modeling of binding differences between rifampicin and its deacetylated metabolite [3].

Drug-Drug Interactions PXR CYP3A4 Induction

Additive Antimicrobial Effect with Rifampicin Without Antagonism Across MTBC Lineages

Checkerboard assays evaluating rifampicin combined with its 25-desacetyl metabolite against 14 strains representing major Mycobacterium tuberculosis complex (MTBC) lineages demonstrated additive effects, with fractional inhibitory concentration (FIC) indices ranging between 0.5 and 1.25. No antagonism was observed, even at clinically relevant metabolite-to-parent drug ratios, and the additive pattern was consistent across all MTBC lineages tested [1]. Notably, MICs varied across rifamycins, with rifampicin and its metabolite showing the highest MICs among the rifamycin-metabolite pairs evaluated [1].

Antimicrobial Activity Synergy Mycobacterium tuberculosis

Activity Against Mycobacterium smegmatis with MIC99 = 2.66 μM

25-Desacetyl rifampicin demonstrates in vitro activity against the rapid-growing mycobacterial model organism Mycobacterium smegmatis, with a reported MIC99 value of 2.66 μM . While direct comparator MIC values for rifampicin against M. smegmatis in the identical assay are not specified in the available source, the metabolite's activity against this organism establishes its utility as a reference compound in antimycobacterial screening cascades and metabolic stability studies.

MIC Non-tuberculous Mycobacteria Antimicrobial Screening

Recommended Research and Industrial Applications for 25-Desacetyl Rifampicin Based on Differential Evidence


Reference Standard for Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

Given that 25-desacetyl rifampicin exhibits systemic exposure (AUC) approximately one order of magnitude lower than rifampicin and a significantly delayed Tmax (3.8 h vs. 2.2 h) [1], accurate quantification of both parent drug and metabolite is essential for TDM assays and bioequivalence evaluations. The metabolite-to-parent correlation coefficient (r = 0.66) indicates that metabolite levels cannot be reliably extrapolated from rifampicin concentrations alone [1]. Procurement of high-purity 25-desacetyl rifampicin as a certified reference material enables the development and validation of LC-MS/MS or HPLC methods that simultaneously measure both analytes, ensuring compliance with regulatory bioanalytical method validation guidelines.

In Vitro CYP Induction and Drug-Drug Interaction (DDI) Profiling

25-Desacetyl rifampicin demonstrates the lowest PXR affinity among rifampicin derivatives and reduced CYP3A4 transactivation potency relative to the parent drug [2][3]. This differential induction profile makes the compound a critical control in hepatic induction assays (e.g., PXR reporter gene assays, primary human hepatocyte CYP3A4 induction studies). Researchers evaluating the net DDI liability of rifampicin or novel rifamycin analogs can use 25-desacetyl rifampicin to dissect the relative contribution of the metabolite versus the parent drug to overall enzyme induction, thereby refining in vitro-to-in vivo extrapolation (IVIVE) of DDI risk.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Anti-Tuberculosis Regimens

The additive antimicrobial effect of 25-desacetyl rifampicin with its parent drug (FIC indices 0.5–1.25) across MTBC lineages [4], combined with its 9.3-fold higher apparent oral clearance (95.8 L/h vs. 10.3 L/h) [5], mandates that PK/PD models incorporate metabolite concentrations as an independent variable. Procurement of the metabolite reference standard supports population PK studies, Monte Carlo simulations for dose optimization, and hollow-fiber infection model experiments where the metabolite-to-parent ratio must be controlled to mimic in vivo conditions accurately.

Biliary Excretion and Enterohepatic Recirculation Studies

The reversed elimination preference of 25-desacetyl rifampicin—where its transfer into bile is four times higher than into urine, in contrast to rifampicin's three-fold preference for urinary transfer [6]—makes this metabolite a key analyte in hepatobiliary disposition studies. Researchers investigating drug-induced liver injury (DILI) mechanisms, transporter-mediated biliary clearance (e.g., MRP2, BSEP), or enterohepatic recirculation of rifamycins require the metabolite standard to quantify differential partitioning between plasma, bile, and urine compartments in sandwich-cultured hepatocyte models or in vivo biliary-cannulated animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25-Desacetyl Rifampicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.